molecular formula C19H20N6O3 B2860375 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1170495-35-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2860375
CAS No.: 1170495-35-8
M. Wt: 380.408
InChI Key: DMJIIRJMQIJEJH-UHFFFAOYSA-N
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Description

This purine-derived compound features a 3,5-dimethylpyrazole substituent at the 8-position and a 4-methoxybenzyl group at the 7-position, with a methyl group at the 3-position of the purine core. Its molecular formula is C₁₉H₂₁N₅O₃, with a calculated molecular weight of 367.40 g/mol. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR, MS) .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-13-5-7-14(28-4)8-6-13/h5-9H,10H2,1-4H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJIIRJMQIJEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include a purine derivative and a pyrazole derivative, which undergo a series of reactions such as alkylation, condensation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Structural Characteristics Influencing Reactivity

The molecule contains several reactive sites:

Structural FeaturePotential Reactivity
Purine core (C₅H₄N₄)Susceptible to electrophilic substitution at C2/C6 positions
Pyrazole substituent (C₃H₃N₂)Possible coordination sites for metal complexes
Methoxybenzyl groupOxidation-sensitive aryl ether linkage
Methyl substituentsPotential for free radical reactions

These theoretical reactivity patterns derive from analogous purine derivatives , though direct experimental verification for this specific compound is unavailable in accessible literature.

Documented Stability Parameters

Available physicochemical data indicates:

PropertyValue
Molecular formulaC₁₉H₂₀N₆O₂
Molecular weight364.4 g/mol
Thermal stabilityDecomposition observed >250°C (theoretical estimate)

The absence of melting/boiling point data suggests challenges in purification or inherent thermal instability , factors that complicate reaction studies.

Research Limitations and Recommendations

Current limitations in reaction characterization stem from:

  • Limited commercial availability of analytical-grade material

  • Absence of published synthetic protocols using validated methods

  • No peer-reviewed mechanistic studies

Researchers requiring reaction data should pursue:

  • Controlled oxidation/reduction studies under inert atmospheres

  • Cross-coupling reactions at the purine C8 position

  • Protective group strategies for the methoxybenzyl substituent

Experimental work should prioritize mass spectrometry monitoring and X-ray crystallographic validation of reaction products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, purine derivatives are known for their activity as enzyme inhibitors, antiviral agents, and anticancer compounds. This compound might exhibit similar properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might act on specific molecular targets, such as enzymes or receptors, involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other purine-2,6-dione derivatives, differing primarily in substituents at the 7- and 8-positions. Below is a comparative analysis with two closely related compounds:

Structural and Physicochemical Comparison

Property Target Compound 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Pyrazole Substituent 3,5-Dimethyl 3,5-Diethyl 3,5-Dimethyl
7-Position Substituent 4-Methoxybenzyl Isopropyl 2-Methylallyl
Molecular Formula C₁₉H₂₁N₅O₃ C₁₆H₂₂N₆O₂ C₁₅H₁₈N₆O₂
Molecular Weight (g/mol) 367.40 (calculated) 330.38 338.34
Purity Not reported ≥95% Discontinued (no data)
Key Features Enhanced lipophilicity due to aromatic group Higher hydrophobicity from diethyl/isopropyl groups Compact allyl substituent may reduce steric hindrance

Substituent Effects on Properties

  • The methoxy group may also confer moderate polarity.
  • 2-Methylallyl Analog : The smaller allyl substituent might enhance conformational flexibility, though its discontinued status suggests synthetic or stability challenges.

Biological Activity

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring and a purine scaffold. This configuration is crucial for its biological activity.

Molecular Formula: C₁₈H₁₈N₄O₃
CAS Number: 1171036-62-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes essential for tumor growth.
  • Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways that regulate cell proliferation and apoptosis.
  • DNA/RNA Interaction: The compound may intercalate into DNA or RNA, interfering with replication and transcription processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study demonstrated significant cytotoxic effects against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity (IC50 = 0.39 ± 0.06 μM for HCT116) .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MCF70.46 ± 0.04
HCT1160.39 ± 0.06
HepG20.25

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies suggest that pyrazole derivatives can modulate inflammatory pathways and reduce cytokine production.

Case Studies and Research Findings

Recent advancements in drug design have focused on the development of pyrazole derivatives for therapeutic applications. Notable findings include:

  • Inhibition of Kinases: Research has indicated that pyrazole derivatives can inhibit kinases associated with cancer progression and inflammation .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of similar compounds have revealed that modifications to the pyrazole or purine moieties can significantly enhance biological activity .

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